Octyl 4-bromo-3-oxobutanoate
Description
Octyl 4-bromo-3-oxobutanoate is an organic compound characterized by a 3-oxobutanoate backbone substituted with a bromine atom at the fourth carbon and an octyl ester group. The bromine atom enhances its reactivity in nucleophilic substitution reactions, while the octyl chain contributes to increased lipophilicity compared to shorter-chain analogs .
Properties
CAS No. |
90835-99-7 |
|---|---|
Molecular Formula |
C12H21BrO3 |
Molecular Weight |
293.20 g/mol |
IUPAC Name |
octyl 4-bromo-3-oxobutanoate |
InChI |
InChI=1S/C12H21BrO3/c1-2-3-4-5-6-7-8-16-12(15)9-11(14)10-13/h2-10H2,1H3 |
InChI Key |
PVLXSQWDOVFOND-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)CC(=O)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Octyl 4-bromo-3-oxobutanoate typically involves the esterification of 4-bromo-3-oxobutanoic acid with octanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in Octyl 4-bromo-3-oxobutanoate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The keto group in the compound can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions, where the keto group is further oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like water or ethanol.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or ether.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed:
Substitution: Formation of octyl 4-hydroxy-3-oxobutanoate, octyl 4-amino-3-oxobutanoate, or octyl 4-thio-3-oxobutanoate.
Reduction: Formation of octyl 4-bromo-3-hydroxybutanoate.
Oxidation: Formation of octyl 4-bromo-3-carboxybutanoate.
Scientific Research Applications
Chemistry: Octyl 4-bromo-3-oxobutanoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving ester hydrolysis and bromine substitution. It can also be used as a probe to investigate the mechanisms of enzyme action.
Medicine: this compound has potential applications in medicinal chemistry as a precursor for the synthesis of bioactive compounds. It may be used in the development of new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including plasticizers, surfactants, and lubricants. Its unique chemical properties make it valuable in the formulation of various industrial products.
Mechanism of Action
The mechanism of action of Octyl 4-bromo-3-oxobutanoate involves its interaction with nucleophiles and electrophiles. The bromine atom and the keto group are key functional groups that participate in chemical reactions. The bromine atom can be displaced by nucleophiles, leading to the formation of new compounds. The keto group can undergo reduction or oxidation, altering the compound’s chemical structure and properties.
Comparison with Similar Compounds
Structural and Reactivity Comparisons
The reactivity and applications of 4-bromo-3-oxobutanoate derivatives are influenced by two key structural variables:
- Ester group : Modifies solubility and lipophilicity.
- Halogen substituent: Affects leaving-group ability (Br > Cl > none).
Table 1: Comparative Properties of 3-Oxobutanoate Derivatives
| Compound Name | Ester Group | Halogen | Key Characteristics | Biological Activity/Applications | References |
|---|---|---|---|---|---|
| Octyl 4-bromo-3-oxobutanoate | Octyl | Br | High nucleophilic reactivity; lipophilic | Potential drug synthesis, enzyme modulation | |
| Ethyl 4-bromo-3-oxobutanoate | Ethyl | Br | Moderate solubility; reactive in substitutions | Synthetic intermediate for metabolites | |
| Methyl 4-chloro-3-oxobutanoate | Methyl | Cl | Lower reactivity than Br analogs; stable | Optically active metabolite production | |
| Methyl 3-oxobutanoate | Methyl | None | Minimal substitution reactivity | Basic ketone chemistry applications | |
| Ethyl 4-cyclohexyl-3-oxobutanoate | Ethyl | None | Steric hindrance from cyclohexyl group | Modulates biochemical pathways | |
| Ethyl 4-bromo-3-oxo-2-phenylbutanoate | Ethyl | Br | Aromatic phenyl group enhances enzyme interactions | Enzyme inhibition strategies |
Key Findings:
Reactivity: Bromine’s superior leaving-group ability makes bromo-substituted derivatives (e.g., this compound) more reactive than chloro or non-halogenated analogs in nucleophilic substitutions .
Biological Activity: Ethyl 4-chloro-3-oxobutanoate demonstrates efficacy in producing optically active metabolites, while phenyl-substituted analogs (e.g., Ethyl 4-bromo-3-oxo-2-phenylbutanoate) show promise in enzyme inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
